
Ac-Val-Asp-Val-Ala-Asp-AFC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate used primarily for detecting the activity of caspases, which are cysteine proteases involved in apoptosis and inflammation. This compound is particularly useful in biochemical assays to measure caspase activity due to its ability to release a fluorescent signal upon cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions. Caspases cleave the peptide bond at the aspartic acid residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.
Common Reagents and Conditions
Enzymes: Caspases (e.g., caspase-1, caspase-2)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Optimal pH and temperature specific to the enzyme being studied
Major Products
The major product formed from the enzymatic cleavage of this compound is free AFC, which emits fluorescence upon excitation.
Aplicaciones Científicas De Investigación
Ac-Val-Asp-Val-Ala-Asp-AFC is widely used in scientific research, particularly in the fields of:
Biochemistry: To study caspase activity and apoptosis pathways.
Cell Biology: To monitor cell death and inflammatory responses.
Medicine: To develop assays for diagnosing diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Pharmaceutical Research: To screen for potential caspase inhibitors as therapeutic agents.
Mecanismo De Acción
Ac-Val-Asp-Val-Ala-Asp-AFC functions as a substrate for caspases. Upon recognition and binding by the enzyme, the peptide bond at the aspartic acid residue is cleaved, releasing the fluorescent AFC moiety. This fluorescence can be measured to quantify caspase activity. The molecular targets are the active sites of caspases, and the pathway involves the cleavage of the peptide substrate.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Val-Ala-Asp-AFC: Another fluorogenic substrate for caspase-1.
Ac-Tyr-Val-Ala-Asp-AFC: Used for measuring caspase-1 and caspase-4 activity.
Ac-Trp-Glu-Ala-Asp-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-Val-Asp-Val-Ala-Asp-AFC is unique due to its specific sequence, which makes it a suitable substrate for caspase-2. This specificity allows for more precise studies of caspase-2 activity and its role in apoptosis and inflammation.
Propiedades
Número CAS |
210344-94-8 |
|---|---|
Fórmula molecular |
C33H41F3N6O12 |
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47) |
Clave InChI |
BKQMJQIAIFEZJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


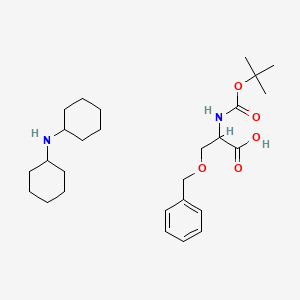

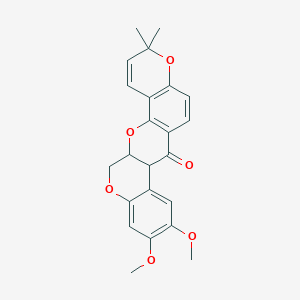
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
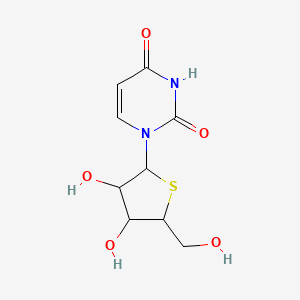
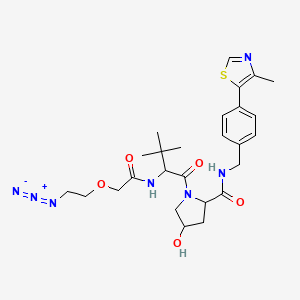
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
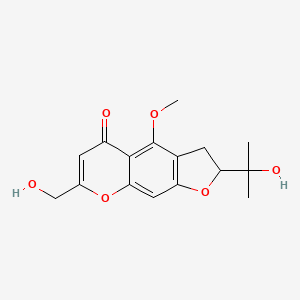
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
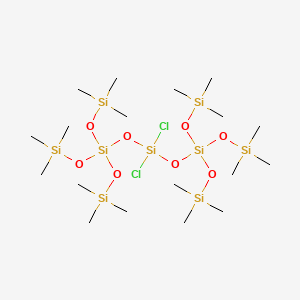

![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
